molecular formula C9H9ClO4S B1590753 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid CAS No. 106904-09-0

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

Cat. No.: B1590753
CAS No.: 106904-09-0
M. Wt: 248.68 g/mol
InChI Key: RRFGGUXLGOVPOP-UHFFFAOYSA-N
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Description

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid (CAS 106904-09-0) is a high-value benzoic acid derivative with the molecular formula C₉H₉ClO₄S and a molecular weight of 248.68 g/mol . This compound is characterized by its specific substitution pattern featuring chlorine, methyl, and methylsulfonyl functional groups on the aromatic ring, which defines its reactivity and physical properties . Its primary research application is as a critical synthetic intermediate in the preparation of complex molecules. Most notably, it is a key building block in the synthesis of Tembotrione , a triketone herbicide that acts as a potent HPPD (4-hydroxyphenylpyruvate dioxygenase) inhibitor. HPPD inhibitors are a major class of agrochemicals used for controlling a broad spectrum of weeds in crops such as corn, and research into new compounds within this class is highly active . The structural framework provided by this benzoic acid derivative is essential for conferring high herbicidal activity . The compound is readily identifiable by its InChI Key (RRFGGUXLGOVPOP-UHFFFAOYSA-N) and SMILES notation (CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C), which facilitate its registration and handling in chemical databases and computational research . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before use.

Properties

IUPAC Name

2-chloro-3-methyl-4-methylsulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO4S/c1-5-7(15(2,13)14)4-3-6(8(5)10)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRFGGUXLGOVPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)C(=O)O)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70558068
Record name 2-Chloro-4-(methanesulfonyl)-3-methylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106904-09-0
Record name 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106904-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
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Record name 2-Chloro-4-(methanesulfonyl)-3-methylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid
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Preparation Methods

Reaction Conditions and Catalysts

  • Starting Material: 2-chloro-3-methyl-4-methylsulfonylacetophenone (1 mol)
  • Oxidants: Sodium hypochlorite (NaOCl) or sodium hypobromite (NaOBr) aqueous solutions at various concentrations (6%-15%)
  • Phase Transfer Catalysts: Benzyltriethylammonium chloride, tetrabutylammonium bromide, tetrabutylammonium bisulfate
  • Temperature: Ranges from 5°C to 100°C depending on the oxidant and catalyst used
  • Reaction Time: 0.5 to 8 hours
  • Acidification: Post-reaction acidification to pH 1 with HCl, HBr, or H2SO4 to crystallize the product

Representative Experimental Data

Embodiment Oxidant & Concentration Catalyst Temperature (°C) Reaction Time Yield (%) Product Purity (%)
1 6% NaOCl (10 mol) Benzyltriethylammonium chloride (0.1 mol) 100 0.5 h 97.5 97.9
2 15% NaOBr (3 mol) Tetrabutylammonium bromide (0.05 mol) 5 8 h 96.1 97.0
3 10% NaOCl (5 mol) Tetrabutylammonium bisulfate (0.01 mol) 55 3 h 95.3 97.8

Note: After reaction, acidification and crystallization steps are performed to isolate the product as a white powder with high purity.

Two-Step Preparation from 4-Methylsulfonyltoluene

An alternative industrially relevant method involves:

While this method is described for the closely related 2-chloro-4-methylsulfonylbenzoic acid, it provides insights into similar sulfonyl benzoic acid syntheses and can be adapted for the 3-methyl isomer.

Chlorination Step

  • Raw Material: 4-methylsulfonyltoluene
  • Catalyst: Iron powder (or iron with iodine as a co-catalyst)
  • Solvent: Low polarity solvents such as carbon tetrachloride, dichloromethane, or mixtures thereof
  • Temperature: 85–95°C
  • Chlorine Feed: 1.2–2.0 molar equivalents relative to 4-methylsulfonyltoluene
  • Reaction Monitoring: Gas chromatography to track impurity formation
  • Yield: Approximately 93–94% molar yield of 2-chloro-4-methylsulfonyltoluene crude product

Oxidation Step

  • Oxidant: Nitric acid (55–65 wt%, typically 63%)
  • Temperature: 175–195°C
  • Procedure: Slow addition of nitric acid to chlorinated intermediate under controlled temperature, monitored by gas chromatography until raw material is <2%
  • Post-Reaction Treatment: Cooling, neutralization with sodium hydroxide to pH ≥9, filtration, acidification to precipitate product
  • Yield: Approximately 85% molar yield of 2-chloro-4-methylsulfonylbenzoic acid with good crystallinity and purity

Representative Experimental Data

Step Conditions Yield (%) Notes
Chlorination 39 g 4-methylsulfonyltoluene, 40 g CCl4, 3 g Fe, 87–91°C, Cl2 feed 1.39 eq 93.4 Reaction time ~5 h, GC monitored
Oxidation Crude chlorinated product, 63% HNO3, 176–194°C, slow acid addition 85 Reaction time ~4 h, product isolated by filtration and recrystallization

Addition of catalytic iodine (1% weight) improves chlorination yield slightly to 94.2%.

Comparative Analysis of Preparation Methods

Feature Oxidation of Acetophenone Derivative Two-Step Chlorination/Oxidation from Toluene Derivative
Starting Material 2-chloro-3-methyl-4-methylsulfonylacetophenone 4-methylsulfonyltoluene
Key Reagents Sodium hypochlorite/hypobromite, PTCs Chlorine, iron catalyst, nitric acid
Reaction Medium Aqueous phase with PTC Organic solvent (CCl4, DCM), then concentrated acid
Temperature Range 5–100°C 85–95°C (chlorination), 175–195°C (oxidation)
Yield (%) 95–97 85–94
Product Purity (%) ~97–98 High, crystalline
Advantages Mild conditions, high yield, simple work-up Raw materials readily available, scalable industrial route
Disadvantages Requires phase transfer catalysts, careful temperature control High temperature oxidation, handling of chlorine and nitric acid

Summary and Recommendations

  • The oxidation of 2-chloro-3-methyl-4-methylsulfonylacetophenone using sodium hypochlorite or hypobromite in the presence of phase transfer catalysts is a highly efficient method, yielding product with purity above 97% and yields up to 97.5%.
  • Catalyst choice and loading are critical to optimize yield and minimize by-products.
  • The two-step chlorination and oxidation method starting from 4-methylsulfonyltoluene offers an alternative route with readily available raw materials and good overall yield, suitable for industrial scale-up.
  • Reaction monitoring by gas chromatography is essential for controlling impurity formation and reaction completeness.
  • Acidification and crystallization steps are necessary to isolate the product as a high-purity white powder.

Chemical Reactions Analysis

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid involves its ability to act as an oxidant. It can interact with various molecular targets and pathways, leading to the oxidation of specific substrates. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
  • CAS No.: 106904-09-0
  • Molecular Formula : C₉H₉ClO₄S
  • Molecular Weight : 248.68 g/mol

Structural Features :
The compound consists of a benzoic acid backbone substituted with:

  • A chlorine atom at the 2-position ,
  • A methyl group at the 3-position ,
  • A methylsulfonyl (-SO₂CH₃) group at the 4-position .

Physicochemical Properties :

Property Value
Density 1.446 g/cm³
Boiling Point 458.9°C (760 mmHg)
Flash Point 231.4°C
Vapor Pressure 3.23 × 10⁻⁹ mmHg (25°C)
Solubility Likely polar aprotic solvents (e.g., DMSO, methanol)

The methylsulfonyl group enhances polarity and hydrogen-bonding capacity, influencing solubility and reactivity .

Comparison with Similar Compounds

Structural Analogs

A. Positional Isomers

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Differences
2-Chloro-4-(methylsulfonyl)benzoic acid 89938-62-5 Cl (2), -SO₂CH₃ (4), -COOH (1) C₈H₇ClO₄S 234.66 No methyl at 3-position
4-Chloro-2-(methylsulfonyl)benzoic acid 1261893-39-3 Cl (4), -SO₂CH₃ (2), -COOH (1) C₈H₇ClO₄S 234.66 Substituent positions reversed
2-Chloro-5-(methylsulfonyl)benzoic acid 1261983-35-0 Cl (2), -SO₂CH₃ (5), -COOH (1) C₈H₇ClO₄S 234.66 Methylsulfonyl at 5-position

Impact of Substituent Positions :

  • Electron-withdrawing effects : The 2-chloro group in the target compound enhances acidity compared to analogs with chloro at 4- or 5-positions .
  • Steric hindrance : The 3-methyl group in the target compound may reduce reactivity in electrophilic substitution reactions compared to unsubstituted analogs.

B. Functional Group Variants

Compound Name CAS No. Key Functional Groups Applications
4-Chloro-3-sulfamoylbenzoic acid (Bumetanide) 22892-95-1 -SO₂NH₂ (3), Cl (4), -COOH (1) Diuretic drug
2-(4-Chloro-3-sulfamoylbenzoyl)benzoic acid 68592-12-1 -SO₂NH₂ (3), Cl (4), benzoyl-COOH Chlortalidone impurity
4-Chloro-3-(pyridin-2-ylsulfamoyl)benzoic acid N/A -SO₂NH-pyridine (3), Cl (4), -COOH (1) Pharmaceutical intermediate

Key Differences :

  • Methylsulfonyl (-SO₂CH₃) vs. Sulfamoyl (-SO₂NH₂): Sulfamoyl groups enable hydrogen bonding with biological targets (e.g., Bumetanide’s diuretic action via NKCC2 inhibition) .

A. Boiling Points and Solubility

Compound Boiling Point (°C) Solubility Trends
This compound 458.9 Moderate in polar solvents
Bumetanide >300 (decomposes) High in DMSO, ethanol
2-Chloro-4-(methylsulfonyl)benzoic acid ~450 (estimated) Similar to target compound

Biological Activity

2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid, also known as Sulcotrione, is a synthetic herbicide belonging to the triketone class. This compound has garnered attention due to its significant biological activity, particularly in the context of its herbicidal properties and potential interactions with biological systems.

Chemical Structure and Properties

The molecular formula for this compound is C₉H₉ClO₄S, with a molecular weight of 248.68 g/mol. Its structure features a benzoic acid core with a chlorine atom and a methylsulfonyl group, which contribute to its unique chemical reactivity and biological activity .

The primary mechanism through which this compound exerts its biological effects is the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This enzyme plays a crucial role in the biosynthesis of tocopherols and plastoquinone, essential components for photosynthesis in plants. The inhibition of HPPD leads to:

  • Accumulation of Reactive Oxygen Species (ROS): Increased oxidative stress damages cellular components including lipids, proteins, and DNA.
  • Disruption of Photosynthesis: The inhibition results in decreased levels of plastoquinone and tocopherols, impairing the photosynthetic electron transport chain.

Herbicidal Effects

This compound is primarily used as an herbicide. Its effectiveness against various grass and broadleaf weeds has been documented extensively. The compound's selectivity towards certain plant species allows for its application in crops such as maize without harming the crop itself.

Cellular Effects

Research indicates that this compound induces cell death in plant cells through oxidative stress pathways. The specific binding to HPPD is highly selective, involving key amino acid residues that facilitate its inhibitory action.

Case Studies

Several studies have investigated the biological activity of this compound:

  • In Vivo Studies: A study conducted on maize crops demonstrated that treatment with Sulcotrione resulted in significant reductions in weed biomass while maintaining crop yield.
  • Cellular Response Studies: Investigations into the cellular responses elicited by this compound revealed activation of stress-related signaling pathways, leading to changes in gene expression associated with stress responses.

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other related compounds:

Compound NameCAS NumberBiological ActivityMechanism of Action
Sulcotrione106904-09-0Herbicidal (selective for weeds)HPPD inhibition leading to oxidative stress
Other TriketonesVariousVaries (some are less selective)Similar HPPD inhibition mechanisms

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-chloro-3-methyl-4-(methylsulfonyl)benzoic acid, and how do they influence experimental design?

  • Answer : The compound (CAS 106904-09-0) has a molecular formula C₉H₉ClO₄S, molecular weight 248.68 g/mol, density 1.446 g/cm³, and melting point ~192–193°C . Its sulfonyl group enhances polarity, making it soluble in polar solvents like DMSO or methanol, which is critical for reaction optimization. The chlorine substituent increases electrophilicity, enabling nucleophilic aromatic substitution. These properties guide solvent selection, reaction temperature (e.g., avoiding decomposition above 200°C), and analytical methods (HPLC for purity checks) .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A standard method involves sequential functionalization of a benzoic acid precursor:

Sulfonation : Introduce the methylsulfonyl group via sulfonation using methanesulfonic acid under reflux.

Chlorination : Electrophilic chlorination with Cl₂ or SO₂Cl₂ in the presence of FeCl₃ as a catalyst at 60–80°C .

Methylation : Direct alkylation at the 3-position using methyl iodide and a base (e.g., K₂CO₃).
Purity is confirmed via NMR (δ ~2.5 ppm for methyl groups) and LC-MS (M⁺ at m/z 248.68) .

Q. How can researchers validate the structural identity of this compound?

  • Answer : Use a combination of:

  • X-ray crystallography : Resolve the crystal structure (space group P2₁/c) to confirm substituent positions and bond angles .
  • NMR spectroscopy : Key signals include δ 2.7–3.1 ppm (SO₂CH₃), δ 2.4 ppm (CH₃), and δ 7.5–8.0 ppm (aromatic protons) .
  • Mass spectrometry : ESI-MS in negative mode shows [M−H]⁻ at m/z 247.6 .

Advanced Research Questions

Q. How does the methylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?

  • Answer : The strong electron-withdrawing nature of the sulfonyl group deactivates the aromatic ring, directing electrophilic substitutions to the 5-position (meta to sulfonyl). In Suzuki-Miyaura couplings, Pd-catalyzed reactions with aryl boronic acids require elevated temperatures (100–120°C) and ligands like XPhos to overcome steric hindrance from the methyl group. Yields typically range from 45–65% .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Answer : The compound tends to form twinned crystals due to its planar structure and strong intermolecular hydrogen bonding (O–H···O=S). Strategies include:

  • Slow evaporation in ethanol/water (7:3 v/v) at 4°C.
  • Use of SHELXL for refinement: The software resolves disorder by applying restraints to sulfonyl group geometry (S–O bond lengths ~1.43 Å) .
  • Crystallographic data : Key parameters include a = 10.21 Å, b = 12.34 Å, c = 14.56 Å, and β = 95.7° .

Q. How can computational modeling predict the compound’s biological activity or material properties?

  • Answer :

  • DFT calculations (B3LYP/6-311+G(d,p)) optimize the geometry and predict electrostatic potential surfaces, highlighting nucleophilic regions at the carboxylic acid group.
  • Molecular docking : Screens against enzymes (e.g., cyclooxygenase-2) show binding affinity (ΔG = −8.2 kcal/mol) via hydrogen bonds with Arg120 and Tyr355 .
  • Retrosynthesis tools : AI-driven platforms (e.g., Reaxys) propose one-step routes using chlorinated precursors and sulfonating agents .

Q. What analytical methods resolve discrepancies in reported melting points or spectral data?

  • Answer :

  • DSC-TGA : Differentiates between polymorphs (e.g., Form I mp 192°C vs. Form II mp 185°C) by measuring enthalpy changes.
  • Variable-temperature NMR : Detects dynamic processes (e.g., sulfonyl group rotation) that broaden peaks at room temperature .
  • Interlaboratory validation : Cross-checking with databases (PubChem, EPA DSSTox) ensures consistency in spectral libraries .

Methodological Notes

  • Software citations : SHELX programs are essential for crystallographic refinement .
  • Data conflicts : Minor variations in melting points (e.g., 192°C vs. 193°C) likely stem from purity differences or polymorphic forms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid
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2-Chloro-3-methyl-4-(methylsulfonyl)benzoic acid

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